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molecular formula C13H15N B1596604 N,N-dimethyl-1-(naphthalen-1-yl)methanamine CAS No. 16413-71-1

N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Cat. No. B1596604
M. Wt: 185.26 g/mol
InChI Key: PTKSORMJFKONON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686158B2

Procedure details

To 1-naphthaldehyde (1.50 g, 9.62 mmol, 1.00 equiv) in 40 mL THF is added NaOAc (0.79 g, 9.62 mmol, 1.00 equiv), Me2NH.HCl (863 mg, 10.6 mmol, 1.10 equiv), and AcOH (0.11 mL, 1.9 mmol, 0.20 equiv) at 23° C. NaBH(OAc)3 (4.08 g, 19.3 mmol, 2.00 equiv) is added in three portions over five minutes. The suspension is stirred for 12 hours before solvent is removed in vacuo. To the residue is added 10 mL sat. NaHCO3(aq) and 10 mL CH2Cl2. The phases are separated and the aqueous phase is extracted with CH2Cl2 (3×10 mL). The combined organic phase is concentrated in vacuo. The residue is purified by chromatography on silica gel eluting with hexanes/EtOAc 3:2 (v/v) to afford 1.64 g of the title compound as a colorless liquid (92% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
863 mg
Type
reactant
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.CC([O-])=O.[Na+].[NH:18]([CH3:20])[CH3:19].Cl.CC(O)=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C1COCC1>[CH3:19][N:18]([CH3:20])[CH2:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Name
Quantity
0.79 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
863 mg
Type
reactant
Smiles
N(C)C.Cl
Name
Quantity
0.11 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.08 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The suspension is stirred for 12 hours before solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed in vacuo
ADDITION
Type
ADDITION
Details
To the residue is added 10 mL sat. NaHCO3(aq) and 10 mL CH2Cl2
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with CH2Cl2 (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel eluting with hexanes/EtOAc 3:2 (v/v)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(CC1=CC=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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